N-Acetyl-DL-aspartic acid is a natural product found in Homo sapiens and Phaseolus vulgaris with data available.
N-Acetyl-L-aspartic acid
CAS No.: 997-55-7
Cat. No.: VC21537927
Molecular Formula: C6H9NO5
Molecular Weight: 175.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 997-55-7 |
---|---|
Molecular Formula | C6H9NO5 |
Molecular Weight | 175.14 g/mol |
IUPAC Name | 2-acetamidobutanedioic acid |
Standard InChI | InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12) |
Standard InChI Key | OTCCIMWXFLJLIA-UHFFFAOYSA-N |
Isomeric SMILES | CC(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES | CC(=O)NC(CC(=O)O)C(=O)O |
Canonical SMILES | CC(=O)NC(CC(=O)O)C(=O)O |
Melting Point | 137 - 140 °C |
Chemical Structure and Properties
N-Acetyl-L-aspartic acid is a derivative of the amino acid aspartic acid, containing an acetyl group attached to the amino nitrogen. It is classified as an N-acyl-L-alpha-amino acid and represents a biologically available N-terminal capped form of the proteinogenic amino acid L-aspartic acid.
Chemical Identification
Property | Value |
---|---|
Molecular Formula | C₆H₉NO₅ |
Molecular Weight | 175.14 g/mol |
CAS Number | 997-55-7 |
IUPAC Name | (2S)-2-acetamidobutanedioic acid |
InChI Key | OTCCIMWXFLJLIA-BYPYZUCNSA-N |
Chemical Structure | An N-acyl-L-alpha-amino acid anion and a dicarboxylic acid dianion |
N-Acetyl-L-aspartic acid exists as a doubly-charged N-acyl-L-alpha-amino acid anion resulting from deprotonation of both carboxy groups. It is the conjugate base of N-acetyl-L-aspartic acid and an enantiomer of N-acetyl-D-aspartate(2-) .
Biosynthesis and Metabolism
Synthesis Pathway
N-Acetyl-L-aspartic acid is synthesized in neurons from the amino acid aspartate and acetyl coenzyme A by the enzyme L-aspartate N-acetyltransferase via acetylation of aspartate . This process occurs exclusively in neuronal cells, making NAA a specific neuronal marker in the adult mammalian brain .
Catabolism
NAA is catabolized by the enzyme aspartoacylase, which breaks it down into aspartate and acetate . This catabolic process is crucial for maintaining appropriate levels of NAA in the nervous system, and deficiencies in this enzyme are associated with Canavan disease, a neurodegenerative disorder .
Metabolic Context
NAA is part of the broader aspartate metabolism pathway. Aspartate serves as a precursor for various cellular signaling compounds, including N-acetyl-aspartate, beta-alanine, adenylsuccinate, arginino-succinate, and N-carbamoylaspartate . The presence of NAA in metabolic pathways highlights its integration within broader neurochemical processes.
Distribution and Concentration
Brain Concentration
N-Acetyl-L-aspartic acid is the second most concentrated molecule in the brain after the amino acid glutamate . It makes up approximately one thousandth of the wet weight of the human brain and is found at exceptionally high concentrations in various regions, reaching up to 10 mM or more .
Gray Matter versus White Matter Distribution
Research has demonstrated significant differences in NAA concentration between gray matter (GM) and white matter (WM) regions of the brain:
Brain Region | NAA Concentration | Standard Deviation |
---|---|---|
Gray Matter (GM) | 14.3 mM | ± 1.1 mM |
White Matter (WM) | 9.5 mM | ± 1.0 mM |
These findings indicate that the average global white matter NAA concentration is significantly lower than that in gray matter (p<0.001), with no gender differences observed in either region .
Biological Functions
The exact role of NAA in neurons remains under investigation, but several important functions have been proposed based on current research:
Primary Proposed Functions
Additional Proposed Functions
N-Acetyl-L-aspartic acid has also been implicated in:
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Regulation of neuronal protein synthesis
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Myelin production
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Metabolism of several neurotransmitters including aspartate and N-acetyl-aspartyl-glutamate
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Axon-glial signaling
Antioxidant Activity
Research indicates that N-Acetyl-L-aspartic acid possesses antioxidant activity, potentially contributing to neuroprotection .
Clinical Significance
Role as a Biomarker
NAA is considered a specific neuronal marker due to its exclusive localization in neurons in the adult brain. Its concentration has shown local or global abnormalities in most focal or diffuse neurological diseases, making it a valuable biomarker for neuronal density, integrity, and viability .
Associated Disorders
Chronically high levels of N-acetyl-L-aspartic acid are associated with Canavan disease, a rare genetic neurological disorder characterized by the degeneration of white matter in the brain . This condition results from a deficiency in the enzyme aspartoacylase, which normally breaks down NAA.
Detection and Measurement
Spectroscopic Detection
The singlet resonance of the protons of NAA's N-acetyl group creates the most prominent peak in proton magnetic resonance spectroscopy (¹H-MRS) of the brain, making it straightforward to quantify non-invasively in vivo . This property has made NAA a vital component of in vivo ¹H-NMR spectroscopic studies .
Stability in Samples
N-Acetyl-L-aspartic acid has been shown to be relatively stable for a period of twenty-four hours post-mortem, which facilitates its measurement in various research and clinical contexts .
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